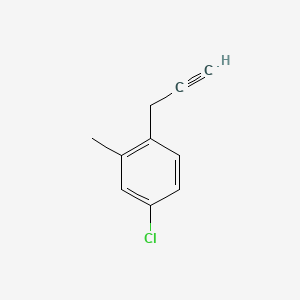
4-Chloro-2-methyl-1-(prop-2-yn-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-methyl-1-(prop-2-yn-1-yl)benzene is an organic compound with a molecular formula of C10H9Cl It is characterized by the presence of a chloro group, a methyl group, and a prop-2-yn-1-yl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-1-(prop-2-yn-1-yl)benzene typically involves the alkylation of 4-chloro-2-methylbenzene with propargyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-methyl-1-(prop-2-yn-1-yl)benzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, resulting in the formation of 2-methyl-1-(prop-2-yn-1-yl)benzene.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.
Major Products Formed
Oxidation: Formation of 4-chloro-2-methylbenzoic acid or 4-chloro-2-methylbenzyl alcohol.
Reduction: Formation of 2-methyl-1-(prop-2-yn-1-yl)benzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-methyl-1-(prop-2-yn-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-methyl-1-(prop-2-yn-1-yl)benzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-2-methyl-1-(prop-2-yn-1-yloxy)benzene
- 4-Chloro-2-methyl-1-(prop-2-yn-1-yl)benzonitrile
- 4-Chloro-2-methyl-1-(prop-2-yn-1-yl)benzaldehyde
Uniqueness
4-Chloro-2-methyl-1-(prop-2-yn-1-yl)benzene is unique due to the presence of the prop-2-yn-1-yl group, which imparts specific reactivity and properties to the compound
Eigenschaften
Molekularformel |
C10H9Cl |
|---|---|
Molekulargewicht |
164.63 g/mol |
IUPAC-Name |
4-chloro-2-methyl-1-prop-2-ynylbenzene |
InChI |
InChI=1S/C10H9Cl/c1-3-4-9-5-6-10(11)7-8(9)2/h1,5-7H,4H2,2H3 |
InChI-Schlüssel |
MNMANWCJGGDQBO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)Cl)CC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(Dimethylamino)oxolan-3-yl]methanol](/img/structure/B13594954.png)

![4-(Benzo[b]thiophen-3-yl)butan-1-amine](/img/structure/B13594961.png)
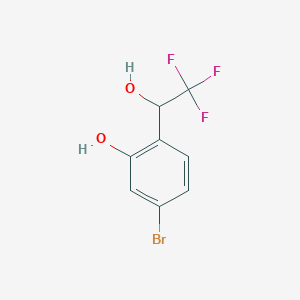
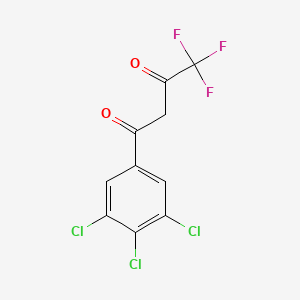

![1-{3-[(Propan-2-yloxy)methyl]phenyl}methanaminehydrochloride](/img/structure/B13594977.png)

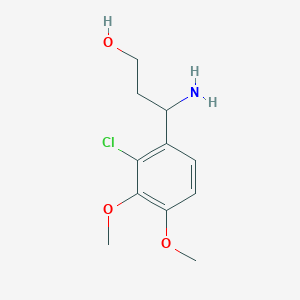

![2-{3-Bromo-5-[(fluorosulfonyl)oxy]phenyl}aceticacid](/img/structure/B13595000.png)
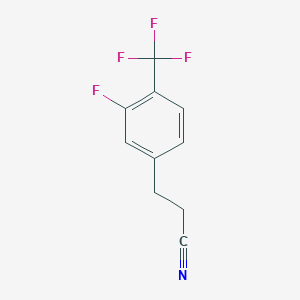
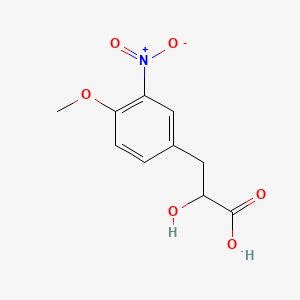
![Ethanone, 2-chloro-1-[2-fluoro-3-(trifluoromethyl)phenyl]-](/img/structure/B13595034.png)
